molecular formula C13H14ClN3O2S B2450077 2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine CAS No. 1197956-18-5

2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

Cat. No. B2450077
M. Wt: 311.78
InChI Key: DPZNNEDUNSZUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1197956-18-5 . It has a molecular weight of 311.79 . This compound is used as an organic synthesis intermediate and a pharmaceutical intermediate, mainly for the synthesis of the raw drug Ceritinib .


Molecular Structure Analysis

The IUPAC name of this compound is 2-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine . The InChI code is 1S/C13H14ClN3O2S/c1-9(2)20(18,19)11-6-4-3-5-10(11)16-12-7-8-15-13(14)17-12/h3-9H,1-2H3,(H,15,16,17) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine and its derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds like 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine, synthesized from similar structures, have shown significant anti-bacterial and anti-fungal activities against various strains like Bacillus substilis, Escherichia coli, Klebsiella pneumoniae, Streptococcus aureus, Aspergillus niger, and others (Mittal, Sarode, & Vidyasagar, 2011).

Chemical Reactivity and Compound Synthesis

This compound and its related derivatives have been involved in reactions with isocyanates and isothiocyanates, leading to the formation of disubstituted ureas or thioureas. For instance, pyrimidin-2- and pyrimidin-4-amines have been treated to yield these derivatives. Such reactions and the resulting compounds have implications in the development of novel synthetic pathways and possibly new therapeutic agents (Hurst et al., 1988).

Pharmaceutical Applications

In the pharmaceutical context, derivatives of 2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine have been explored for potential medicinal properties. For instance, compounds like 1-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)-3-(2-(dimethylamino)ethyl)imidazolidin-2-one (ZX-42), have shown antiproliferative effects in certain cancer cell lines, suggesting a potential role in cancer treatment (Wang et al., 2020).

Material Science and Corrosion Inhibition

In the field of material science, certain pyrimidin-2-yl-amines have been evaluated as corrosion inhibitors for materials like mild steel. These compounds have shown good corrosion inhibition properties, particularly in acidic environments, thus holding promise for applications in material preservation and longevity (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Safety And Hazards

This compound has the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H315, H319, H335 . The precautionary statement is P261 .

Future Directions

As this compound is used as an intermediate in the synthesis of the raw drug Ceritinib , future research could focus on improving the synthesis process or finding new applications for this compound.

properties

IUPAC Name

2-chloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-9(2)20(18,19)11-6-4-3-5-10(11)16-12-7-8-15-13(14)17-12/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZNNEDUNSZUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

Synthesis routes and methods

Procedure details

To a suspension of NaH (60% dispersion in mineral oil, 40 mg, 1.0 mmol) in 2.0 mL of DMF at room temperature was added 1-amino-2-(isopropylsulphonyl)benzene (0.20 g, 1.0 mmol) as a solid in 3 portions. After 30 minutes of stirring at room temperature, 2,4-dichloropyrimidine (0.15 g, 1.0 mmol) was added as a solution in 1.0 mL DMF. The reaction mixture stirred for 3 h at room temperature. The reaction was quenched with saturated sodium bicarbonate solution and the solution extracted ethyl acetate. The organic layers were combined, washed with saturated sodium chloride solution, dried with sodium sulfate, filtered and concentrated. The crude residue was purified by silica gel chromatography (0-30% ethyl acetate:heptane) to afford the desired compound as an off-white solid (53 mg, 17% yield). MS/ES+: m/z=312.
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
17%

Citations

For This Compound
1
Citations
Y Chen, J Wu, A Wang, Z Qi, T Jiang, C Chen… - European Journal of …, 2017 - Elsevier
Recently, more and more concomitant EGFR mutations and ALK rearrangement are observed from the clinic, which still lacks effective single-agent therapy. Starting from ALK inhibitor …
Number of citations: 39 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.